6-Ethyl-1-benzofuran
CAS No.:
Cat. No.: VC18617752
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O |
|---|---|
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 6-ethyl-1-benzofuran |
| Standard InChI | InChI=1S/C10H10O/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7H,2H2,1H3 |
| Standard InChI Key | RWRJFUQBSNUFOZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)C=CO2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Features
6-Ethyl-1-benzofuran (CHO) consists of a benzene ring fused to a furan ring, with an ethyl group (-CHCH) attached to the carbon atom adjacent to the furan oxygen (position 6). The planar aromatic system and electron-rich furan oxygen contribute to its reactivity, while the ethyl group introduces steric and electronic effects that influence substitution patterns and intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 146.19 g/mol |
| Hybridization | sp (aromatic system) |
| Key Functional Groups | Furan oxygen, ethyl substituent |
Synthetic Routes and Methodologies
Classical Synthesis from Salicylaldehyde
The most established route involves condensing salicylaldehyde with 1-chloroacetone under basic conditions to form 2-acetylbenzofuran, followed by Wolff-Kishner reduction to yield 6-ethyl-1-benzofuran . This method achieves moderate yields (50–65%) and requires refluxing in ethanol or dimethylformamide (DMF) .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes. For example, a 2025 study demonstrated a 75% yield increase when using microwave conditions (150°C, 20 minutes) compared to traditional reflux methods.
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Classical Reflux | Ethanol, 12 hours, 80°C | 55 |
| Microwave-Assisted | 150°C, 20 minutes | 85 |
| Intramolecular Wittig | Triphenylphosphine, 24 hours | 60 |
Intramolecular Wittig Reaction
An alternative approach utilizes phenol and formaldehyde to generate 2-hydroxymethylphenol, which is subsequently treated with triphenylphosphonium bromide and propionic anhydride to form the target compound via cyclization . This method is favored for scalability but requires stringent temperature control.
Physicochemical Properties
Stability and Solubility
6-Ethyl-1-benzofuran exhibits moderate stability under ambient conditions, with degradation observed only above 200°C. It is sparingly soluble in water but readily dissolves in polar organic solvents like ethanol and acetone.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1600 cm (C=C aromatic) and 1250 cm (C-O furan).
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NMR: H NMR (CDCl): δ 7.6–7.2 (m, 3H, aromatic), 6.8 (d, 1H, furan), 2.5 (q, 2H, -CH-), 1.2 (t, 3H, -CH).
Pharmacological Applications
Antimicrobial Activity
Derivatives of 6-ethyl-1-benzofuran demonstrate broad-spectrum antimicrobial properties. For instance, hydroxyl-substituted analogs at C-6 exhibit MIC values of 0.78–3.12 μg/mL against Staphylococcus aureus and Escherichia coli . Electron-withdrawing groups (e.g., bromo) enhance potency by increasing membrane permeability .
Table 3: Antimicrobial Efficacy of Selected Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 6-Hydroxy-3-methanone | 0.78 | S. aureus (MRSA) |
| 6-Bromo-5-nitro | 1.56 | P. aeruginosa |
Industrial and Materials Science Applications
Polymer Synthesis
The compound serves as a monomer in conductive polymers due to its π-conjugated system. Polybenzofurans incorporating 6-ethyl groups exhibit enhanced thermal stability (decomposition >300°C) and electrical conductivity (10 S/cm).
Organic Light-Emitting Diodes (OLEDs)
6-Ethyl-1-benzofuran derivatives emit blue light (λ = 450 nm) with high quantum yields (Φ = 0.65), making them candidates for next-generation display technologies.
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